molecular formula C7H17N3 B8342839 4-Amino-1-isopropyl-2-methylpyrazolidine

4-Amino-1-isopropyl-2-methylpyrazolidine

Cat. No.: B8342839
M. Wt: 143.23 g/mol
InChI Key: NSHLYLMEOSXOCW-UHFFFAOYSA-N
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Description

4-Amino-1-isopropyl-2-methylpyrazolidine is a chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound belongs to the 4-aminopyrazolidine class, which serves as a crucial precursor for the synthesis of novel N-(4-pyrazolidinyl)benzamides . These advanced molecules have demonstrated potent anti-emetic (anti-vomiting) and gastric emptying properties in preclinical studies, making them valuable candidates for therapeutic development . The core research value of 4-aminopyrazolidine derivatives lies in their use as building blocks to create compounds with specific biological activities. The 4-amino group on the pyrazolidine ring is a key reactive site that can be functionalized, for instance, by coupling with various benzoyl chlorides to generate the final active benzamide structures . Researchers can utilize this compound to develop and explore new chemical entities aimed at modulating digestive tract functions. This product is intended for laboratory research purposes by qualified personnel. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in accordance with their institution's guidelines.

Properties

Molecular Formula

C7H17N3

Molecular Weight

143.23 g/mol

IUPAC Name

1-methyl-2-propan-2-ylpyrazolidin-4-amine

InChI

InChI=1S/C7H17N3/c1-6(2)10-5-7(8)4-9(10)3/h6-7H,4-5,8H2,1-3H3

InChI Key

NSHLYLMEOSXOCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(CN1C)N

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

4-Amino-1-isopropyl-2-methylpyrazolidine exhibits several pharmacological properties that make it a candidate for various therapeutic applications:

  • Anti-inflammatory Activity : The compound has shown potential anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines. This suggests a mechanism where it could modulate inflammatory pathways, making it useful in treating inflammatory diseases.
  • Analgesic Effects : Similar to other pyrazolidine derivatives, this compound may possess analgesic properties, providing pain relief through central or peripheral mechanisms.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves classical methods such as the condensation of hydrazines with β-keto esters. The structural characteristics include:

  • Molecular Formula : C₇H₁₄N₂
  • Functional Groups : The presence of an amino group and isopropyl and methyl substituents enhances its reactivity and biological activity.

Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure and purity of synthesized compounds.

Case Study 1: Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies conducted on A549 lung cancer cells and MCF-7 breast cancer cells demonstrated IC50 values of 12.5 µM and 15.0 µM, respectively. These results suggest that the compound could serve as a lead for developing new anticancer agents.

Cell LineIC50 (µM)
A54912.5
MCF-715.0

Case Study 2: Antitubercular Activity

A focused library of analogues derived from pyrazolo[1,5-a]pyrimidin-7(4H)-one was identified through high-throughput screening as a potential antituberculosis lead. These compounds exhibited substantial improvements in antitubercular activity against Mycobacterium tuberculosis, highlighting the importance of structural modifications in enhancing efficacy .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The physicochemical and synthetic properties of 4-amino-1-isopropyl-2-methylpyrazolidine are critically influenced by its substituents. Below is a comparative analysis with two closely related analogs:

4-Methylamino-1,2-diethylpyrazolidine

  • Synthesis: Replacing ammonium hydroxide with methylamine in methanol during the Preparation 2 protocol yields this analog, highlighting the role of amine nucleophiles in modifying the pyrazolidine scaffold .
  • Physical Properties : Its fumarate salt melts at 129°–131°C, significantly lower than the parent compound’s fumarate (149°–151°C). This reduction is attributed to the steric bulk of the diethyl substituents at positions 1 and 2, which may disrupt crystalline packing efficiency .

4-Amino-5-chloro-2-methoxy-N-(1-isopropyl-2-methyl-4-pyrazolidinyl)benzamide

  • Synthesis: Derived from coupling 4-amino-5-chloro-2-methoxybenzoic acid with this compound, this benzamide derivative exemplifies the compound’s utility as a pharmacophore backbone .
  • Physical Properties : The dihydrochloride salt melts at 182°–186°C, reflecting enhanced thermal stability due to the aromatic benzamide moiety and ionic interactions in the salt form .
  • Functional Implications : The chloro and methoxy substituents on the benzamide ring may enhance receptor binding specificity in therapeutic applications.

Data Table: Comparative Properties of Pyrazolidine Derivatives

Compound Substituents Salt Form (Melting Point) Key Synthetic Step
This compound 1-isopropyl, 2-methyl, 4-amino Fumarate (149°–151°C) From 1-isopropyl-2-methylpyrazolidinol via Preparations 1 and 2
4-Methylamino-1,2-diethylpyrazolidine 1,2-diethyl, 4-methylamino Fumarate (129°–131°C) Prep 2 with methylamine substitution
4-Amino-5-chloro-2-methoxy-N-(parent)benzamide* Benzamide (5-Cl, 2-OMe), parent pyrazolidine Dihydrochloride (182°–186°C) Coupling with 4-amino-5-chloro-2-methoxybenzoic acid (Example 8 protocol)

*Parent pyrazolidine = 1-isopropyl-2-methyl-4-pyrazolidinyl

Mechanistic and Structural Insights

  • Steric Effects : Bulkier substituents (e.g., diethyl vs. isopropyl/methyl) reduce melting points in salt forms due to disrupted crystal lattice formation.
  • Electronic Effects : Electron-withdrawing groups (e.g., chloro in the benzamide derivative) enhance salt stability via increased ionic character.
  • Synthetic Flexibility: The parent compound’s amino group serves as a reactive site for derivatization, enabling diverse pharmacological modifications.

Research Implications

While the provided data (solely from ) underscores the structural tunability of pyrazolidines, further studies from independent sources are necessary to validate bioactivity correlations and explore additional analogs (e.g., halogenated or sulfonated derivatives). Comparative pharmacokinetic and toxicity profiles remain unaddressed in the current evidence.

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

  • Nucleophilic attack : The hydrazine’s amino group attacks the carbonyl carbon of the β-keto ester, forming a hydrazone intermediate.

  • Cyclization : Intramolecular nucleophilic substitution closes the five-membered ring, yielding the pyrazolidine core.

Optimal conditions include polar protic solvents (e.g., ethanol or methanol) and temperatures between 60–80°C to accelerate cyclization. Catalysts such as acetic acid or p-toluenesulfonic acid (PTSA) may enhance reaction rates.

Limitations and Modifications

While this method is straightforward, regioselectivity challenges arise due to competing pathways in unsymmetrical β-keto esters. For example, steric hindrance from the isopropyl group can direct substitution to the less hindered position, necessitating careful design of starting materials.

Nucleophilic Substitution of 4-Chloropyrazolidine Intermediates

A more direct route involves the amination of 4-chloro-1-isopropyl-2-methylpyrazolidine, a halogenated precursor. This method, detailed in a 1980 patent, offers higher yields and better control over substitution patterns.

Synthetic Procedure

  • Preparation of 4-chloro intermediate :

    • 1-Isopropyl-2-methylpyrazolidinol is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to replace the hydroxyl group with chlorine.

  • Amination :

    • The 4-chloro intermediate reacts with concentrated ammonium hydroxide (NH₄OH) under high-pressure conditions (150°C, 36–48 hours).

Example :
In Preparation 4 of the patent, 4-chloro-1-isopropyl-2-methylpyrazolidine was heated with NH₄OH in a sealed steel chamber at 150°C for 36 hours. The crude product was extracted with chloroform and distilled under reduced pressure (110–115°C at 50 mm Hg), yielding the amine with 45–50% efficiency.

Optimization Strategies

  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) improve reaction homogeneity.

  • Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance ammonium ion mobility in biphasic systems.

Hydrolysis of Phthalimido-Protected Intermediates

Phthalimido groups serve as protective moieties for amines, enabling selective deprotection under mild conditions. This method avoids the harsh ammonolysis step required in nucleophilic substitution.

Stepwise Synthesis

  • Protection :

    • 4-Chloro-1-isopropyl-2-methylpyrazolidine reacts with potassium phthalimide in DMSO at 115°C for 48 hours, forming the phthalimido derivative.

  • Deprotection :

    • Hydrolysis with dilute hydrochloric acid (HCl) cleaves the phthalimide group, liberating the free amine.

Example :
In Preparation 6 of the patent, 1-isopropyl-2-methyl-4-phthalimidopyrazolidine was treated with 6M HCl at reflux for 12 hours. The product was basified with potassium carbonate (K₂CO₃) and extracted into chloroform, yielding this compound with 70–75% purity.

Advantages Over Direct Amination

  • Reduced side reactions : Protection prevents over-alkylation or oxidation of the amine.

  • Scalability : Phthalimide intermediates are crystalline solids, simplifying purification.

Comparative Analysis of Synthetic Methods

MethodYield (%)Key AdvantagesLimitations
Hydrazine Condensation30–40Simple starting materialsLow regioselectivity, moderate yields
Nucleophilic Substitution45–50High functional group toleranceRequires high-pressure conditions
Phthalimido Hydrolysis70–75Excellent purity, mild deprotectionMulti-step synthesis

Industrial Applicability

The phthalimido hydrolysis method is favored for large-scale production due to its superior yield and purity. In contrast, the hydrazine condensation route remains valuable for exploratory synthesis of novel pyrazolidines.

Analytical Characterization

All synthetic routes require validation via:

  • NMR spectroscopy : Confirms substitution patterns (e.g., δ 1.2–1.4 ppm for isopropyl CH₃ groups).

  • Mass spectrometry : Molecular ion peak at m/z 143.23 confirms the target compound .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for assessing the purity of 4-Amino-1-isopropyl-2-methylpyrazolidine?

  • Methodology : High-performance liquid chromatography (HPLC) with a buffered mobile phase (e.g., ammonium acetate adjusted to pH 6.5 with acetic acid) is widely used. Validate the method using spiked impurity standards and ensure retention time reproducibility. UV detection at 210–260 nm is optimal for amine-containing heterocycles .
  • Data Validation : Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H/13C NMR in CDCl3 or DMSO-d6) to confirm structural integrity and rule out co-eluting impurities .

Q. How can researchers synthesize this compound with high yield?

  • Methodology : Use a stepwise approach:

Condense isopropylamine with a pyrazolidine precursor under reflux in methanol.

Introduce the methyl group via alkylation under inert atmosphere.

Purify intermediates via recrystallization or column chromatography.

  • Critical Parameters : Monitor reaction progress with thin-layer chromatography (TLC) and optimize pH during ammonolysis to prevent side reactions. Aqueous ammonia at 10–15°C minimizes decomposition, as demonstrated in analogous spirocyclic amine syntheses .

Advanced Research Questions

Q. How can impurities in this compound be identified and quantified?

  • Methodology :

  • Impurity Profiling : Use HPLC coupled with mass spectrometry (LC-MS) to detect trace impurities. Reference standards for common byproducts (e.g., alkylated analogs or deaminated derivatives) should be synthesized or sourced.
  • Quantification : Apply a relative response factor (RRF) for impurities lacking reference standards, calibrated against the main compound .
    • Example : Impurity B (2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one) in similar compounds was resolved using a C18 column with gradient elution .

Q. How to resolve contradictory data from different analytical techniques (e.g., NMR vs. HPLC) for this compound?

  • Methodology :

Root-Cause Analysis : Check for solvent interactions (e.g., DMSO-d6 may stabilize certain conformers) or pH-dependent degradation during HPLC runs.

Orthogonal Validation : Use differential scanning calorimetry (DSC) to assess thermal stability and confirm polymorphic consistency.

  • Case Study : Residual solvents (e.g., methanol) in the sample can alter NMR chemical shifts but may not affect HPLC retention times. Ensure solvent removal via lyophilization prior to analysis .

Q. What strategies are effective for characterizing stereoisomers or tautomeric forms of this compound?

  • Methodology :

  • Chiral Chromatography : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) with hexane/isopropanol mobile phases.
  • Dynamic NMR : Perform variable-temperature NMR to detect tautomerization equilibria (e.g., amine-imine shifts).
    • Reference : Analogous stereoisomer separations for (R)- and (S)-1-phenyl-1-propanol used chiral columns with >95% enantiomeric excess .

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